Teuscorolide

Description

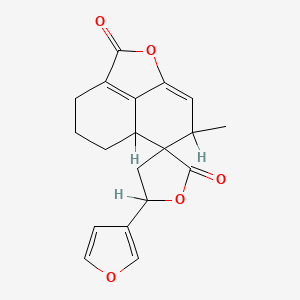

Structure

3D Structure

Properties

CAS No. |

41759-79-9 |

|---|---|

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12)-diene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C19H18O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-7,9-10,13,15H,2-4,8H2,1H3 |

InChI Key |

CZNJEOYBTZXDQG-UHFFFAOYSA-N |

SMILES |

CC1C=C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Canonical SMILES |

CC1C=C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Synonyms |

teuscorolide |

Origin of Product |

United States |

Discovery and Characterization of Teuscorolide

Teuscorolide was first isolated from the aerial parts of Teucrium scorodonia L. (Labiatae), a plant commonly known as wood sage. This plant has a history of use in traditional herbal medicine for various ailments. The structure of this compound was elucidated through spectroscopic methods and was noted for its similarity to Teucvin (B1208783), another clerodane diterpenoid, with the key difference being the presence of a C6-C7 double bond in this compound.

Total Synthesis of Teuscorolide

Retrosynthetic Analysis and Strategy

The core of their strategy was the use of an intermolecular Diels-Alder reaction to construct the decalin framework with the necessary stereochemistry and functional groups in a single step. The synthesis was designed to first target (±)-Montanin A, a related clerodane, which could then be converted to (±)-Teuscorolide.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

Key Synthetic Steps and Intermediates

The synthesis commenced from a previously developed advanced intermediate. Key transformations included:

Diels-Alder Reaction: A highly facial- and regioselective reaction between a dienophile and trans-2,4-pentadien-1-ol was used to establish the decalin core.

Lactone Formation: A keto acid intermediate was treated with p-toluenesulfonic acid to form a lactone ring.

Furan (B31954) Ring Installation: A fused furan ring, characteristic of Montanin A, was installed from an α,β-unsaturated lactone moiety.

Conversion of Montanin A to Teuscorolide: The final conversion was achieved in two steps from (±)-Montanin A. This involved a novel furan oxidative cyclization-retro-cyclization process.

This synthetic route demonstrated the utility of a unified Diels-Alder approach for accessing multiple members of the Teucrium clerodane family.

Biosynthesis of Teuscorolide

The biosynthesis of clerodane diterpenoids, in general, originates from geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.org The process involves:

Cyclization: A class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (LPP/CPP) intermediate.

Rearrangement: This is followed by the characteristic 1,2-hydride and methyl shifts that define the clerodane skeleton.

Oxidative Modifications: Subsequent modifications by cytochrome P450 monooxygenases and other enzymes introduce the diverse oxygen functionalities and the furan (B31954) ring found in the final natural products. biorxiv.org

While the general pathway for clerodane biosynthesis is understood, the specific enzymes and detailed mechanistic steps leading to Teuscorolide have not been fully elucidated.

Biosynthetic Investigations of Teuscorolide

Proposed General Biosynthetic Pathways for Clerodane Diterpenoids

The biosynthesis of diterpenoids, including clerodanes, originates from the universal isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP) biocrick.com. This C20 precursor is synthesized in plastids via the MEP pathway or in the cytoplasm via the MVA pathway . The initial committed step in diterpenoid biosynthesis involves the cyclization of GGPP by diterpene synthases (diTPS) biocrick.com.

For clerodanes, this process typically begins with class II diTPS enzymes, such as kolavenyl diphosphate synthases (KPS) or isokolavenyl diphosphate synthases (IKPS) . These enzymes catalyze the conversion of GGPP into (E,E,E)-kolavenyl diphosphate (KPP) or its isomer, isokolavenyl diphosphate (IKPP) . Subsequently, class I diTPS enzymes perform a further cyclization of KPP or IKPP to generate the characteristic bicyclic clerodane skeleton, often referred to as clerodienyl diphosphate (CLPP) . This cyclization involves carbocation intermediates and stereoselective rearrangements, including methyl and hydride shifts, to form the decalin ring system .

Clerodanes are further classified based on the stereochemistry of their decalin ring junction (cis or trans) and the substituents at the C-8 and C-9 positions . Following the formation of the basic skeleton, a series of post-modification steps, often catalyzed by cytochrome P450 monooxygenases (CYPs), introduce various functional groups such as hydroxyls, ketones, epoxides, and importantly, lactone or furan (B31954) rings, contributing to the structural diversity within the class biocrick.com. Teuscorolide, known to possess a spiro-γ-lactone moiety, would undergo such post-cyclization modifications.

Hypothetical Key Enzymatic Transformations in this compound Biosynthesis

Based on the general clerodane biosynthetic pathway and the known structural features of this compound, several hypothetical key enzymatic transformations can be proposed:

GGPP Cyclization to Clerodane Skeleton: The initial step would involve a class II diTPS (e.g., a KPS or IKPS) catalyzing the cyclization of GGPP to form KPP or IKPP . This would be followed by a class I diTPS that further cyclizes the KPP/IKPP intermediate to generate the fundamental clerodane diterpene skeleton, likely a precursor to this compound's specific stereochemistry. The exact stereochemical outcome (e.g., cis or trans ring fusion, specific C-8/C-9 configurations) would be dictated by the specific diTPS involved .

Oxidation and Functionalization by Cytochrome P450s: Following the formation of the basic clerodane skeleton, a series of oxidative modifications by CYPs would be crucial. Given that this compound features a spiro-γ-lactone moiety, specific CYPs would likely catalyze:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the carbon skeleton, which are often precursors to lactone formation.

Oxidation to Carboxylic Acids: Oxidation of a primary alcohol or aldehyde to a carboxylic acid.

Lactonization: Intramolecular esterification between a hydroxyl group and a carboxylic acid to form the γ-lactone ring. The spirocyclic nature of the lactone suggests a specific sequence of cyclizations and oxidations.

Formation of Double Bonds: Introduction of unsaturation, such as the reported extra double bond at C6-C7 in this compound compared to related compounds like teucvin (B1208783) C .

The precise order and nature of these enzymatic steps would define the specific structure of this compound. For instance, CYPs involved in the formation of furan or lactone rings in other clerodanes, such as those in Salvia species, could provide a model for the enzymes acting on this compound precursors.

Isotopic Labeling and Precursor Incorporation Studies in Natural Product Biosynthesis

Isotopic labeling and precursor incorporation studies are fundamental techniques for elucidating the biosynthetic pathways of natural products like diterpenoids biocrick.com. These studies involve feeding isotopically labeled precursors, such as ¹³C-labeled acetate, mevalonate, or GGPP, to the producing organism (e.g., plant tissue or cell culture) and then analyzing the resulting metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) biocrick.com.

Methodology:

Precursor Synthesis: Labeled precursors are synthesized with high isotopic enrichment.

Feeding Experiments: The labeled precursor is administered to the organism under controlled conditions.

Metabolite Isolation: The target natural product (this compound, in this case) is extracted and purified from the organism.

Isotopic Analysis: The purified compound is analyzed using NMR to detect the incorporation of ¹³C atoms. The position of the label reveals which atoms in the precursor were incorporated into specific positions of the product. MS can confirm the mass increase due to the label.

Application to this compound: If such studies were conducted for this compound, feeding experiments with ¹³C-labeled GGPP would be particularly informative. By analyzing the ¹³C-labeling pattern in this compound, researchers could:

Confirm the GGPP origin: Verify that the diterpene skeleton is indeed derived from GGPP.

Trace carbon flow: Identify which carbons from GGPP are incorporated into specific parts of the this compound molecule, providing insights into the cyclization and rearrangement steps.

Identify intermediates: If intermediates in the pathway are also labeled, their structures can be determined, aiding in the identification of the enzymes involved.

Validate proposed pathways: Confirm or refute proposed biosynthetic routes by matching the observed labeling patterns with predicted pathways.

While specific studies on this compound are not detailed here, these methods are standard for unraveling the biosynthesis of complex molecules like clerodane diterpenoids biocrick.com.

Chemoenzymatic Approaches as Biosynthesis Mimics

Chemoenzymatic approaches combine the power of chemical synthesis with the specificity and efficiency of enzymes to produce or modify complex molecules, often mimicking natural biosynthetic processes biocrick.com. These strategies are valuable for understanding biosynthetic pathways, generating novel analogs, or producing natural products that are difficult to isolate in sufficient quantities.

Strategies:

Enzymatic Synthesis in vitro: Purified enzymes (e.g., diTPS or CYPs) can be used in vitro with their substrates (like GGPP or KPP) to synthesize specific intermediates or the final product biocrick.com. This allows for detailed study of enzyme mechanisms and stereochemical outcomes. For this compound, this could involve using isolated diTPS to form the clerodane skeleton and then employing specific CYPs to introduce the characteristic functional groups.

Enzyme Engineering and Heterologous Expression: Genes encoding key biosynthetic enzymes can be identified, cloned, and expressed in heterologous hosts like E. coli or yeast biocrick.com. This allows for the production of enzymes in large quantities for in vitro studies or the engineering of microbial cell factories to produce specific diterpenoids. For example, engineered pathways have been developed to produce clerodane precursors biocrick.com.

Mimicking Enzymatic Transformations Chemically: Chemical reactions can be designed to mimic the transformations catalyzed by enzymes. For instance, specific oxidation reactions using chemical reagents can replicate the functionalization steps performed by CYPs, such as the formation of lactones or hydroxylations, albeit often with lower stereoselectivity biocrick.com.

Total Synthesis with Enzymatic Steps: Chemical total synthesis routes can incorporate enzymatic steps at critical junctures to achieve specific stereochemical control or introduce complex functional groups that are challenging to synthesize chemically.

While specific chemoenzymatic routes for this compound are not detailed in the provided literature, these general approaches are widely applied in diterpenoid research to understand and replicate nature's synthetic capabilities biocrick.com.

Compound List

This compound: A clerodane diterpenoid.

Geranylgeranyl diphosphate (GGPP): The universal C20 isoprenoid precursor for diterpenoids.

Kolavenyl diphosphate (KPP): A C20 diphosphate intermediate in clerodane biosynthesis.

Isokolavenyl diphosphate (IKPP): An isomer of KPP, also an intermediate in clerodane biosynthesis.

Labdane (B1241275): A class of diterpenoids structurally related to clerodanes, often serving as precursors.

Halimane: Another class of diterpenoids related to labdanes and clerodanes.

Clerodienyl diphosphate (CLPP): The common cyclic diphosphate intermediate leading to various clerodane skeletons.

Teucvin: A related clerodane diterpenoid containing a spiro-γ-lactone moiety.

Montanin A: A related clerodane diterpenoid, also featuring a spiro-γ-lactone.

Teucrin A: A related diterpenoid from Teucrium species.

Teuscordinon: A related diterpenoid from Teucrium species.

Teupolioside: A glycosylated diterpenoid.

Chemosystematic and Ecological Roles of Teuscorolide

Chemosystematic Significance within the Lamiaceae Family

Teuscorolide is a neo-clerodane diterpene found within the genus Teucrium, a member of the Lamiaceae (mint) family. The distribution of diterpenes, particularly clerodanes, across the Lamiaceae family holds significant chemosystematic value, meaning their chemical structures can help in the classification and understanding of evolutionary relationships between plant species.

The Lamiaceae family is a major source of furanoclerodanes, a subset of clerodane diterpenoids to which this compound belongs. The presence and structural variation of these compounds are not uniform across the family, often being characteristic of specific genera or subfamilies. For instance, the clerodane skeleton is widely distributed, found in 27 genera across 9 of the 12 primary clades of Lamiaceae. This suggests that the biosynthetic pathways for these compounds are deeply rooted in the family's evolutionary history.

The genus Teucrium is particularly rich in neo-clerodane diterpenoids, and these compounds are considered potential chemotaxonomic markers for the genus. The specific chemical composition, including the presence of compounds like this compound, can even help distinguish between subspecies. For example, studies on Teucrium scorodonia have shown that chemical profiles, along with genetic markers, can clearly differentiate between subspecies, with variations in essential oil composition being more dependent on genetic background than environmental factors.

The structural diversity of diterpenes within Lamiaceae is vast, with over 100 skeletons identified. This diversity arises from the dynamic evolution of the enzymes responsible for their biosynthesis, known as diterpene synthases (diTPSs). The biosynthesis of the clerodane skeleton involves a rearrangement of the labdane (B1241275) carbon skeleton. The polyphyletic origin of clerodane biosynthesis within Lamiaceae, meaning it has evolved independently multiple times, further highlights the complex evolutionary history of this compound class within the family.

Table 1: Distribution of Diterpene Skeletons in Lamiaceae

| Diterpene Skeleton | Number of Genera Reported In | Number of Primary Clades Represented |

| Clerodane | 27 | 9 |

| Other Skeletons | (Varies) | (Varies, often taxonomically restricted) |

This table illustrates the wide distribution of the clerodane skeleton compared to other, more taxonomically restricted diterpene skeletons within the Lamiaceae family, based on available chemotaxonomic data.

Role of this compound in Plant-Herbivore Interactions as an Antifeedant

This compound plays a significant role in defending plants against herbivores by acting as an antifeedant. An antifeedant is a substance that deters insects from feeding but does not necessarily kill them through direct toxicity.

Research has demonstrated the antifeedant properties of this compound against various insect larvae. In a study involving the Colorado potato beetle (Leptinotarsa decemlineata), treatment of potato leaf disks with this compound significantly reduced feeding by the larvae. Both choice and no-choice tests indicated that this compound acts as a feeding deterrent. This is in contrast to other neo-clerodane diterpenes from Teucrium, such as teucrin-A, teucvin (B1208783), and eriocephalin, whose antifeedant activity was more likely associated with a toxic mode of action.

Similarly, studies on the beet armyworm (Spodoptera exigua) have shown that another neo-clerodane diterpene, scutecyprol A, acts as a feeding deterrent. This suggests that the antifeedant mechanism is a common defensive strategy for this class of compounds. The hypothesis is that insects will attempt to metabolize toxic compounds by inducing their detoxification systems, whereas no such induction is necessary for compounds that are merely deterrents.

The effectiveness of this compound and related compounds as antifeedants highlights their ecological importance in protecting plants from herbivory, which can significantly impact plant fitness and survival. The production of such compounds is a key component of the plant's chemical defense arsenal. interesjournals.org

Table 2: Antifeedant Activity of Teucrium Diterpenes against Leptinotarsa decemlineata

| Compound | Mode of Action |

| This compound | Feeding Deterrent |

| Teucrin-A | Likely Toxic |

| Teucvin | Likely Toxic |

| Eriocephalin | Likely Toxic |

This table summarizes the different modes of antifeedant action observed for various neo-clerodane diterpenes isolated from Teucrium species.

Broader Ecological Function as a Secondary Metabolite in Plant Defense

As a secondary metabolite, this compound is part of a larger suite of chemical defenses that plants employ to survive in their environment. interesjournals.org Secondary metabolites are organic compounds not directly involved in the primary processes of growth and development but are crucial for interactions with the environment, including defense against herbivores, pathogens, and competing plants. interesjournals.org

Clerodane diterpenoids, including this compound, are a significant class of secondary metabolites with well-documented roles in plant defense. Their production is a key adaptive strategy for many plants, particularly within the Lamiaceae family. These compounds can act as toxins or deterrents to a wide range of organisms. interesjournals.org The defensive role of secondary metabolites is not static; their production can be induced or increased in response to herbivore attacks or pathogen infections.

Influence on Plant-Microbe and Plant-Plant Chemical Communication

The role of specific diterpenes like this compound in plant-microbe and plant-plant communication is an area of ongoing research. However, the broader context of chemical signaling in these interactions is well-established.

Plant-Microbe Communication: Plants release a variety of chemical compounds, including secondary metabolites, into the rhizosphere (the soil region around the roots) to communicate with soil microbes. nih.gov This chemical dialogue can lead to the formation of beneficial relationships, such as with mycorrhizal fungi or plant growth-promoting rhizobacteria (PGPR). nih.gov These microbes can, in turn, enhance plant growth and induce systemic resistance against pathogens. nih.gov For example, root-secreted coumarins, another class of secondary metabolites, can shape the root microbiome by favoring beneficial microbes. While direct evidence for this compound's role in these interactions is limited, it is plausible that as a secondary metabolite exuded by the plant, it could influence the composition and activity of the microbial community in the rhizosphere.

Emerging Research Frontiers and Future Perspectives

Advancements in Microscale and Ultra-Trace Elucidation Techniques

The isolation and characterization of natural products like Teuscorolide often involve complex plant matrices and low abundance of the target compounds. Recent advancements in analytical chemistry are crucial for overcoming these challenges. Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), and advanced nuclear magnetic resonance (NMR) spectroscopy (e.g., cryoprobe NMR, microcoil NMR) are enabling the identification and structural elucidation of compounds at microscale and ultra-trace levels . These methods provide higher sensitivity and resolution, allowing for the detailed characterization of this compound from minimal sample quantities, which is essential for efficient natural product discovery and for studying compounds present in low concentrations within their natural sources . Furthermore, the integration of hyphenated techniques, such as LC-NMR-MS, offers a powerful platform for comprehensive structural analysis of complex mixtures, facilitating the identification of novel analogs or impurities associated with this compound .

Integration of Computational Chemistry and Machine Learning in Natural Product Discovery and Synthesis

Computational chemistry and machine learning (ML) are revolutionizing natural product research by accelerating the discovery, synthesis, and understanding of complex molecules like this compound. Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations, can predict potential biological activities and optimize synthetic routes for this compound and its analogs . Machine learning algorithms are increasingly employed to analyze large datasets from omics studies, spectroscopic data, and chemical libraries to identify promising natural product candidates, predict their properties, and even design novel synthetic strategies . For this compound, these tools can aid in understanding its biosynthetic pathways, predicting interactions with biological targets, and guiding the development of more efficient and stereoselective total synthesis approaches .

Sustainable and Green Chemistry Principles in this compound Isolation and Synthesis

The principles of sustainable and green chemistry are becoming paramount in the isolation and synthesis of natural products. For this compound, this involves developing eco-friendly extraction methods that minimize solvent usage and waste generation, such as supercritical fluid extraction (SFE) or microwave-assisted extraction. In synthesis, the focus is on employing catalytic methods, reducing the number of synthetic steps, and utilizing safer solvents and reagents to decrease the environmental footprint . Research into biocatalysis and chemoenzymatic synthesis offers promising avenues for the sustainable production of this compound and its derivatives, potentially yielding higher selectivities and reducing hazardous byproducts compared to traditional chemical synthesis . The development of efficient total synthesis routes for this compound, such as those employing Diels-Alder strategies, also contributes to sustainability by providing access to the compound without relying solely on limited natural sources .

Interdisciplinary Research Integrating Omics Technologies with Natural Product Chemistry

The integration of omics technologies (genomics, transcriptomics, metabolomics) with natural product chemistry offers a powerful approach to uncover the biosynthesis of complex molecules like this compound and to discover novel natural products. By analyzing the genetic and metabolic profiles of organisms that produce this compound, researchers can identify the enzymes and pathways involved in its biosynthesis . This knowledge can then be leveraged for metabolic engineering of microbial hosts or plant cell cultures to enhance this compound production or to generate novel analogs. Furthermore, comparative omics studies across different species or under varying environmental conditions can reveal cryptic biosynthetic pathways and lead to the discovery of new this compound-related compounds with potentially unique properties . This interdisciplinary approach bridges the gap between understanding natural product origins and developing biotechnological production strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.